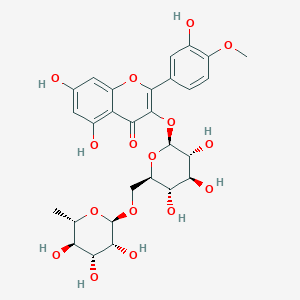![molecular formula C10H13BrOS B13063262 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS. It features a bromothiophene moiety attached to a cyclopentanol ring, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopentanol group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The subsequent steps may include Grignard reactions or other organometallic methods to attach the cyclopentanol moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The cyclopentanol group can also engage in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- Methyl 2-(2-bromothiophen-3-yl)acetate
- (2-Bromothiophen-3-yl)methanol
Uniqueness
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol is unique due to the presence of both a bromothiophene and a cyclopentanol group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the bromine atom allows for further functionalization, while the cyclopentanol group provides stability and reactivity.
Propriétés
Formule moléculaire |
C10H13BrOS |
|---|---|
Poids moléculaire |
261.18 g/mol |
Nom IUPAC |
2-[(2-bromothiophen-3-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-8(4-5-13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
Clé InChI |
NXUUDYOUWQUMCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)O)CC2=C(SC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


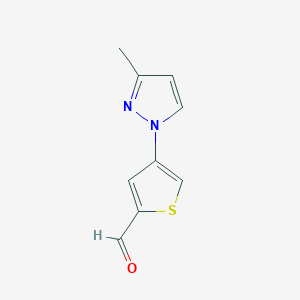
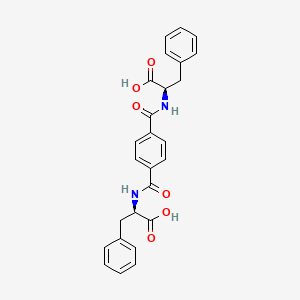

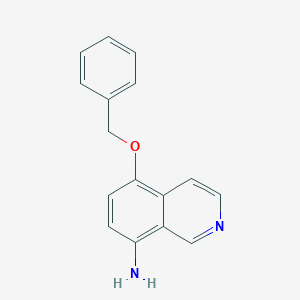
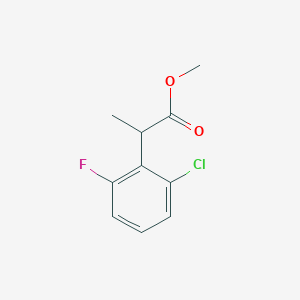
![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
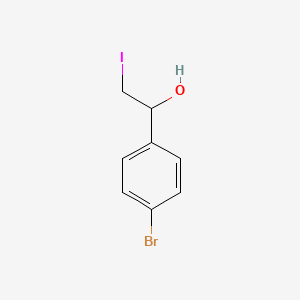
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)


